molecular formula C11H15NO3 B1441364 (S)-3-Amino-4-(4-methoxyphenyl)butanoic acid CAS No. 878011-67-7

(S)-3-Amino-4-(4-methoxyphenyl)butanoic acid

Cat. No. B1441364
CAS RN: 878011-67-7
M. Wt: 209.24 g/mol
InChI Key: GQFFGGKZIKRIFE-VIFPVBQESA-N
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Description

“4-(4-Methoxyphenyl)butyric acid” is an organic carboxylic acid . Its molecular formula is C11H14O3 and it has a molecular weight of 194.2271 .


Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, “4-(4-Methylphenyl)-4-oxobutanoic acid” can be prepared by a Friedel–Crafts reaction between toluene and succinic anhydride catalyzed by a Lewis acid such as aluminium chloride .


Molecular Structure Analysis

The IUPAC Standard InChI for “4-(4-Methoxyphenyl)butyric acid” is InChI=1S/C11H14O3/c1-14-10-7-5-9(6-8-10)3-2-4-11(12)13/h5-8H,2-4H2,1H3,(H,12,13) .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(4-Methoxyphenyl)butyric acid” include a molecular weight of 194.2271 .

Scientific Research Applications

Protein Synthesis and Metabolism

This compound, being an amino acid derivative, plays a crucial role in the synthesis of proteins. It can act as a building block for peptides and proteins, which are essential for various biological processes. In metabolic pathways, it may serve as a precursor for the synthesis of secondary metabolites, which have diverse biological activities .

Therapeutic Agent Development

Researchers are exploring the therapeutic potential of amino acid derivatives in medicine. They could be used to treat diseases such as cancers and inflammations due to their role in the synthesis of bioactive molecules. Their metabolites, like polyamines or serotonin, could be harnessed for developing new drugs .

Antibacterial Applications

The structural similarity of this compound to natural amino acids suggests it could be used to develop new antibacterial agents. By mimicking natural substrates, it could inhibit bacterial growth or disrupt essential bacterial processes .

Enzyme Function Studies

Amino acids and their derivatives are often used to study enzyme functions. They can act as substrates or inhibitors for various enzymes, helping to elucidate the mechanisms of action and the role of enzymes in different physiological processes .

Nutritional Supplements

Given its role in protein synthesis, (S)-3-Amino-4-(4-methoxyphenyl)butanoic acid could be investigated as a nutritional supplement. It might enhance muscle function or provide support in conditions like sarcopenia, where muscle wasting is a concern .

Chemical Biology Probes

In chemical biology, such compounds are valuable as probes to study biological systems. They can help in understanding cell signaling, gene expression, and the synthesis of hormones, contributing to our knowledge of cellular homeostasis .

Mass Spectrometry

Innovative mass spectrometry techniques could utilize this compound to improve the sensitivity and throughput of assays. It could be part of a matrix or a standard for calibrating instruments used in translational omics research .

Future Directions

The optimization of compounds like “4-Phenylbutyric acid (4-PBA)” is crucial for their effective medicinal application, given their potential therapeutic effects in neurodegenerative diseases .

properties

IUPAC Name

(3S)-3-amino-4-(4-methoxyphenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-15-10-4-2-8(3-5-10)6-9(12)7-11(13)14/h2-5,9H,6-7,12H2,1H3,(H,13,14)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQFFGGKZIKRIFE-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C[C@@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80722874
Record name (3S)-3-Amino-4-(4-methoxyphenyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80722874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-Amino-4-(4-methoxyphenyl)butanoic acid

CAS RN

878011-67-7
Record name (3S)-3-Amino-4-(4-methoxyphenyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80722874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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